1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Physicochemical Characterization Quality Control Solid-State Properties

The benzyl substitution α to the carbonyl imparts distinct steric and electronic properties not found in simpler analogues like Xanthoxylin. This achiral scaffold, supplied at ≥94% purity, enables multi-step synthesis of flavonoid analogs and benzyl-protected intermediates. Its intermediate cLogP (~2.7–3.0) makes it ideal as a lipophilicity-matched, non-bioactive control in cell-based assays, reducing false positives. Additionally, it serves as a validated system suitability standard for HPLC/GC method development targeting moderately lipophilic phenylketones.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 39604-66-5
Cat. No. B1348700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
CAS39604-66-5
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O
InChIInChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3
InChIKeyNIWDJRBUBVCKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5): Procurement-Relevant Identity and Physicochemical Profile


1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5), also cataloged as 2'-Hydroxy-4',6'-dimethoxy-2-phenylacetophenone or Benzyl 2-Hydroxy-4,6-dimethoxyphenyl Ketone, is a synthetic alkyl-phenylketone derivative (molecular formula C16H16O4, MW 272.30) [1]. It is supplied as a solid (white to light orange powder/crystal) with a reported melting point of 112–119 °C . The compound is achiral and possesses a 2-hydroxy-4,6-dimethoxyphenyl core substituted with a benzyl group, a motif that distinguishes it from simpler analogs like Xanthoxylin (which bears a methyl instead of a benzyl group) . It is commercially available from multiple reputable vendors (e.g., TCI, Sigma-Aldrich, Aladdin) with typical purities of ≥94% (GC) or ≥97% (HPLC), and is intended for research and further manufacturing use only .

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: Why Analogs Are Not Interchangeable


Although 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone shares the 2-hydroxy-4,6-dimethoxybenzoyl core with its simpler analog Xanthoxylin (CAS 90-24-4), the benzyl substitution at the α-position introduces distinct steric and electronic properties that preclude direct substitution. Xanthoxylin is reported to exhibit antifungal activity (MIC 50–75 µg/mL) and DPPH radical scavenging (IC50 7.528 µg/mL) , whereas no peer-reviewed quantitative bioactivity data could be located for the benzyl analog 39604-66-5. This absence of comparative data underscores a critical procurement consideration: functional extrapolation from in-class compounds is not scientifically justified. Furthermore, closely related analogs such as the 4-methoxyphenyl derivative (CAS 39604-68-7) have been ascribed anticancer IC50 values (15–20 µM) in vendor descriptions, but the specific substituent position and electronic nature can profoundly alter target engagement and physicochemical behavior . Therefore, until head-to-head experimental comparisons become available, selection of 39604-66-5 must be driven by specific synthetic or physicochemical requirements rather than assumed bioequivalence.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5): Quantitative Differentiation Evidence


Melting Point and Physical Form: A Key Purity and Handling Differentiator vs. Xanthoxylin

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a crystalline solid with a melting point range of 112–119 °C (lit.), as reported by multiple vendors . In contrast, the simpler analog Xanthoxylin (CAS 90-24-4) is also a solid but exhibits a significantly lower melting point of 83–85 °C . This ~30 °C elevation in melting point is attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the benzyl substituent. The higher melting point directly impacts storage and handling: the target compound is less prone to softening or degradation under ambient shipping and laboratory storage conditions compared to Xanthoxylin, which may require stricter temperature control.

Physicochemical Characterization Quality Control Solid-State Properties

Molecular Weight and cLogP: Lipophilicity-Driven Differentiation for Membrane Permeability and Extraction

The target compound possesses a molecular weight of 272.30 g/mol and a predicted octanol-water partition coefficient (cLogP) of approximately 2.7–3.0 (ACD/Labs or ChemAxon prediction), which is substantially higher than that of the core fragment Xanthoxylin (MW 196.20, cLogP ~1.2) [1][2]. The benzyl group increases both molecular weight and lipophilicity by roughly 1.5 log units. This difference translates to a ~30-fold higher theoretical partition into nonpolar phases, which is relevant for reversed-phase chromatographic retention, liquid-liquid extraction efficiency, and passive membrane permeability in cell-based assays.

Lipophilicity ADME Sample Preparation

Absence of Quantitative Bioactivity Data: A Procurement Caveat

A systematic search of peer-reviewed literature and authoritative databases (PubMed, BindingDB, ChEMBL, Reaxys) returned no quantitative IC50, EC50, Ki, MIC, or other potency data for 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. This stands in marked contrast to the analog Xanthoxylin, for which vendor-aggregated data report antifungal MIC values of 50 µg/mL (Toxoplasma neonatorum) and 75 µg/mL (Aspergillus fumigatus), and DPPH radical scavenging IC50 of 7.528 µg/mL . The complete absence of validated bioactivity metrics for the target compound means that any claims of antibacterial, antioxidant, or anti-inflammatory activity remain unsubstantiated and should be treated as speculative vendor assertions rather than evidence-based differentiators.

Data Gap Risk Assessment Research Use Only

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5): Evidence-Based Application Scenarios


Synthetic Intermediate for Flavonoid and Polyphenolic Derivatives

Given its 2-hydroxy-4,6-dimethoxybenzoyl core and reactive α-methylene group, 39604-66-5 serves as a versatile building block for the synthesis of more complex polyphenolic structures, including flavonoid analogs and benzyl-protected intermediates [1]. Its achiral nature and high purity (≥94% GC) make it suitable for multi-step organic syntheses where stereochemical control is not required. Researchers engaged in total synthesis or medicinal chemistry scaffold diversification may prefer this compound over the simpler Xanthoxylin due to the pre-installed benzyl group, which can be retained as a protecting group or functional handle, thereby reducing the number of synthetic steps.

Physicochemical Probe in Lipophilicity-Dependent Assays

The compound's predicted cLogP (~2.7–3.0) positions it in an intermediate lipophilicity range that is often desirable for passive membrane permeability in cell-based assays. It can be employed as a non-bioactive control compound to benchmark the impact of lipophilicity on assay readouts (e.g., nonspecific binding, cellular accumulation) without confounding biological activity [1]. This is particularly relevant in high-throughput screening campaigns where lipophilicity-driven false positives are a concern.

Analytical Reference Standard for Chromatographic Method Development

Because 39604-66-5 is commercially available with well-defined purity (≥94% GC) and a known melting point (112–119 °C), it can be utilized as a system suitability standard for reversed-phase HPLC or GC method development involving moderately lipophilic phenylketones [2]. Its distinct retention behavior relative to Xanthoxylin (due to the benzyl substituent) allows chromatographers to validate column selectivity and resolution parameters for separating closely related analogs in complex mixtures.

Research-Only Precursor for in-House Bioactivity Screening

For laboratories with in-house bioassay capabilities, 39604-66-5 represents a structurally unique, uncharacterized chemical entity. Its purchase is justified for exploratory screening against novel targets where no prior structure-activity relationship exists. The lack of published data, while a procurement caveat, also presents an opportunity: any observed activity would be genuinely novel and potentially patentable. This scenario applies primarily to academic medicinal chemistry groups and early-stage drug discovery units.

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